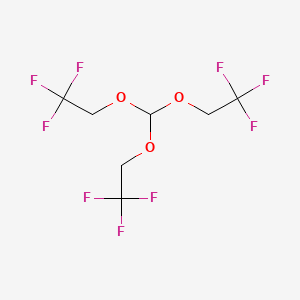

Tris(2,2,2-trifluoroethyl)orthoformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O3/c8-5(9,10)1-17-4(18-2-6(11,12)13)19-3-7(14,15)16/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESBVSNCDNHMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395037 | |

| Record name | tris(Trifluoroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58244-27-2 | |

| Record name | Ethane, 1,1′,1′′-[methylidynetris(oxy)]tris[2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tris(Trifluoroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,2,2-trifluoroethyl)orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tris(2,2,2-trifluoroethyl)orthoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tris(2,2,2-trifluoroethyl)orthoformate, a fluorinated organic compound of increasing interest in specialized applications, including as a component in advanced battery electrolytes and as a reagent in organic synthesis. This document details the prevalent synthetic methodologies, purification techniques, and key physical and chemical properties.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₇F₉O₃ |

| Molecular Weight | 310.11 g/mol [1] |

| CAS Number | 58244-27-2 |

| Appearance | Colorless to light yellow, clear liquid |

| Boiling Point | 144-146 °C |

| Density | 1.457 g/cm³ |

| Flash Point | 60 °C |

| Purity (typical) | >97% |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the transesterification of a simpler orthoformic acid ester, such as trimethyl orthoformate or triethyl orthoformate, with 2,2,2-trifluoroethanol (B45653).[2] This reaction is an alcohol exchange process where the less bulky alcohol (methanol or ethanol) is displaced by 2,2,2-trifluoroethanol.[2]

The reaction is typically catalyzed by an acid.[2] Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction equilibrium is driven towards the product by the continuous removal of the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.[2] The reaction is generally conducted at moderate temperatures, typically between 50 and 80°C, to facilitate both the reaction rate and the removal of the alcohol byproduct.[2]

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the transesterification method.

Materials:

-

Triethyl orthoformate

-

2,2,2-Trifluoroethanol (3 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

Equipment:

-

Round-bottom flask equipped with a distillation head and condenser

-

Heating mantle with a magnetic stirrer

-

Receiving flask

Procedure:

-

To a round-bottom flask, add triethyl orthoformate and three equivalents of 2,2,2-trifluoroethanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to a temperature between 50-80°C with continuous stirring.[2]

-

Continuously remove the ethanol byproduct by distillation as it is formed. Monitor the temperature at the distillation head to ensure selective removal of ethanol.

-

Continue the reaction until the distillation of ethanol ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature. The remaining crude product is this compound.

Purification of this compound

The crude product obtained from the synthesis contains unreacted starting materials, the catalyst, and any potential side products. Purification is essential to obtain high-purity this compound suitable for research and drug development applications. The primary method for purification is fractional distillation under reduced pressure.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Fractional Distillation

Procedure:

-

Work-up: The crude reaction mixture may first be neutralized by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst. The organic layer is then separated and washed with brine.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

Filtration: The drying agent is removed by filtration.

-

Fractional Distillation: The filtrate is transferred to a distillation flask and purified by fractional distillation under reduced pressure. The fraction boiling at approximately 144-146 °C is collected as the pure this compound.

Conclusion

The synthesis of this compound via transesterification of simpler orthoformates with 2,2,2-trifluoroethanol is a robust and scalable method. Careful control of reaction conditions, particularly the removal of the alcohol byproduct, is crucial for achieving high yields. Subsequent purification by fractional distillation yields a product of high purity suitable for demanding applications in research and development. This guide provides the fundamental knowledge for the successful synthesis and purification of this important fluorinated compound.

References

A Technical Guide to the Physicochemical Properties of Tris(2,2,2-trifluoroethyl)orthoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of Tris(2,2,2-trifluoroethyl)orthoformate. This fluorinated orthoester is a versatile compound with growing importance in materials science, particularly in the development of high-performance electrolytes for lithium-ion batteries, and as a specialized reagent in organic synthesis. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations of experimental workflows to support researchers and professionals in its application.

Introduction

This compound, with the chemical formula C₇H₇F₉O₃, is a unique orthoester characterized by the presence of three electron-withdrawing 2,2,2-trifluoroethyl groups.[1] This substitution significantly influences its chemical reactivity and physical properties compared to its non-fluorinated analogs. Its primary applications are as a high-performance electrolyte additive or co-solvent in lithium-ion batteries and as a reagent in specialized organic synthesis, such as in the formation of imines and for dehydrating reactions.[1][2] The trifluoroethyl groups impart enhanced thermal and oxidative stability, making it a valuable component in high-voltage battery systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | [3] |

| Synonyms | Tris(2,2,2-trifluoroethoxy)methane | |

| CAS Number | 58244-27-2 | [4] |

| Molecular Formula | C₇H₇F₉O₃ | [4] |

| Molecular Weight | 310.11 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 144-146 °C | [6] |

| Density | 1.457 g/mL at 20 °C | |

| Flash Point | 60 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |

| Stability | Moisture sensitive. Stable under normal storage conditions. |

Experimental Protocols

Synthesis: Transesterification of Triethyl Orthoformate

The most common method for synthesizing this compound is through the transesterification of a simpler orthoformate, such as triethyl orthoformate, with 2,2,2-trifluoroethanol (B45653) in the presence of an acid catalyst.[1] The reaction equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (ethanol) via distillation.

Materials:

-

Triethyl orthoformate

-

2,2,2-Trifluoroethanol

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Dry toluene

Equipment:

-

Round-bottom flask

-

Distillation apparatus (short path)

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.

-

To the round-bottom flask, add triethyl orthoformate (1 equivalent), 2,2,2-trifluoroethanol (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

-

Heat the reaction mixture with stirring to a temperature that allows for the selective distillation of the ethanol (B145695) byproduct (approximately 80-90 °C).

-

Continue the reaction and distillation until no more ethanol is collected in the receiving flask.

-

Cool the reaction mixture to room temperature.

-

Wash the crude product with a saturated aqueous solution of sodium carbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (if any) under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Analytical Methods

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

-

Sample Preparation: Prepare a solution of the compound (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (HC(O-)₃) and a quartet for the methylene (B1212753) protons (-OCH₂CF₃) due to coupling with the adjacent fluorine atoms.[1]

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the central orthoformate carbon, one for the methylene carbons, and one for the trifluoromethyl carbons. The signals for the methylene and trifluoromethyl carbons will appear as quartets due to ¹J(C,F) and ²J(C,F) coupling, respectively.[1]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single triplet for the nine equivalent fluorine atoms, coupled to the adjacent methylene protons.[1]

Table 2: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | HC(O-)₃ | ~5.9 | Singlet |

| -OCH₂CF₃ | ~4.2 | Quartet | |

| ¹³C | HC(O-)₃ | ~110 | Singlet |

| -OCH₂CF₃ | ~60 | Quartet | |

| -CF₃ | ~124 | Quartet | |

| ¹⁹F | -CF₃ | ~-75 (relative to CFCl₃) | Triplet |

GC-MS can be used to determine the purity of the compound and confirm its molecular weight.

-

GC Conditions (suggested):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-350.

-

The mass spectrum is expected to show the molecular ion peak (m/z 310) or characteristic fragment ions.

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates.

-

Expected Absorptions: Strong absorption bands corresponding to C-F stretching (around 1100-1300 cm⁻¹) and C-O stretching are expected.

Applications in Drug Development and Research

While not a pharmaceutical agent itself, this compound has applications in research and development that are relevant to the pharmaceutical industry.

-

Dehydrating Agent: Its reactivity with water makes it an effective dehydrating agent for reactions that require strictly anhydrous conditions, which is common in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Specialized Reagent: It can be used as a reagent in the formation of certain imines from amides or amines and carbonyl compounds.[2]

Application in Lithium-Ion Batteries

A significant application of this compound is as a co-solvent or additive in electrolytes for high-voltage lithium-ion batteries.[1] Its high oxidation stability and ability to contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface enhance battery performance and safety.[1]

Protocol for Electrolyte Preparation and Coin Cell Assembly

Materials:

-

Lithium hexafluorophosphate (B91526) (LiPF₆)

-

Ethylene carbonate (EC)

-

Dimethyl carbonate (DMC)

-

This compound

-

Anhydrous battery-grade solvents

-

Cathode and anode materials (e.g., LiNiMnCoO₂ and graphite)

-

Separator (e.g., Celgard)

-

Coin cell components (casings, spacers, springs)

Equipment:

-

Argon-filled glovebox

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer

-

Coin cell crimper

Procedure:

-

Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ (to a concentration of 1 M) in a mixture of EC and DMC (e.g., 1:1 v/v).

-

Prepare the modified electrolyte by adding a specific weight percentage of this compound to the baseline electrolyte.

-

Assemble a 2032-type coin cell in the following order: anode, separator, cathode.

-

Add a few drops of the prepared electrolyte to wet the separator and electrodes.

-

Seal the coin cell using a crimper.

-

The assembled coin cells can then be subjected to electrochemical testing (e.g., cyclic voltammetry, galvanostatic cycling) to evaluate the effect of the additive.

Safety and Handling

This compound is a flammable liquid and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store in a cool, dry place away from ignition sources and moisture.

Conclusion

This compound is a valuable fluorinated compound with distinct physicochemical properties that make it suitable for demanding applications in materials science and organic synthesis. This guide provides essential technical information and detailed protocols to facilitate its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to Tris(2,2,2-trifluoroethyl)orthoformate

CAS Number: 58244-27-2

This technical guide provides a comprehensive overview of Tris(2,2,2-trifluoroethyl)orthoformate, a fluorinated organic compound with significant applications in advanced materials and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Physical Data

This compound, with the chemical formula C7H7F9O3, is a colorless to light yellow liquid. The incorporation of nine fluorine atoms imparts unique properties to the molecule, such as high thermal and oxidative stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H7F9O3 | [2][3] |

| Molecular Weight | 310.12 g/mol | [3] |

| CAS Number | 58244-27-2 | [4] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 144-146 °C | [5] |

| Density | 1.457 g/mL @ 20 °C | [4] |

| IUPAC Name | 2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | |

| Synonyms | Tris(2,2,2-trifluoroethoxy)methane, 2-[Bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane |

Synthesis

The primary method for synthesizing this compound is through a transesterification or alcohol exchange reaction.[1] This process involves the reaction of a simpler orthoformic acid ester, such as trimethyl orthoformate or triethyl orthoformate, with three equivalents of 2,2,2-trifluoroethanol.[1]

General Experimental Protocol for Synthesis

Materials:

-

Triethyl orthoformate

-

2,2,2-Trifluoroethanol (3 equivalents)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous reaction vessel with a distillation apparatus

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a distillation head, add triethyl orthoformate and 2,2,2-trifluoroethanol.

-

Add a catalytic amount of a suitable acid catalyst.

-

Heat the reaction mixture to a moderate temperature (typically between 50-80°C).[1]

-

Continuously remove the lower-boiling alcohol byproduct (ethanol) by distillation to drive the equilibrium towards the formation of the product.[1]

-

Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis workflow for this compound.

Applications

This compound has emerged as a valuable compound in several high-technology fields, primarily owing to its fluorine content and reactivity.

Advanced Materials: Lithium-Ion Battery Electrolytes

A significant application of this compound is as a co-solvent or additive in electrolytes for high-voltage lithium-ion batteries.[1] Its high oxidation stability and flame-retardant properties make it a suitable component for enhancing the safety and performance of these energy storage devices.[1]

The primary role of this orthoformate in lithium-ion batteries is to facilitate the formation of a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode.[1] This protective layer is crucial for preventing the degradation of the electrolyte and inhibiting the growth of lithium dendrites, which can cause short circuits and battery failure.[1] In localized high-concentration electrolytes (LHCEs), it helps to enhance lithium-ion transport.[1]

Role of the orthoformate in a Li-ion battery.

Organic Synthesis: Dehydrating Agent

In organic synthesis, this compound can act as a dehydrating agent.[1] The central carbon atom is highly electrophilic due to the strong electron-withdrawing effect of the nine fluorine atoms.[1] This reactivity allows it to readily react with water, making it effective for removing trace amounts of water from reaction media that require anhydrous conditions.[1]

This property is particularly useful in condensation reactions, such as the formation of imines from primary amines and carbonyl compounds. By scavenging the water produced during the reaction, the orthoformate shifts the reaction equilibrium towards the product, leading to higher yields.[1] It is important to note that while some sources have attributed the ability to directly facilitate imine formation to this compound, this reactivity is more accurately associated with its borate (B1201080) analog, Tris(2,2,2-trifluoroethyl)borate.[1] The orthoformate's primary role is that of a water scavenger.

Role as a dehydrating agent in imine synthesis.

Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilicity of its central carbon atom.

Hydrolysis

In the presence of water, particularly under acidic conditions, this compound undergoes hydrolysis. The generally accepted mechanism for orthoformate hydrolysis involves the initial protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a dialkoxycarbenium ion intermediate. This intermediate is then attacked by a water molecule. Subsequent proton transfer and elimination of a second alcohol molecule lead to the formation of a formate (B1220265) ester, which can be further hydrolyzed to formic acid and the corresponding alcohol.

General mechanism of acid-catalyzed hydrolysis.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.

Conclusion

This compound is a specialized chemical with distinct properties conferred by its high degree of fluorination. Its principal applications lie in the formulation of high-performance electrolytes for lithium-ion batteries and as a dehydrating agent in specialized organic synthesis. Researchers and professionals working with this compound should be knowledgeable of its reactivity and adhere to strict safety protocols. Further research into its applications, particularly in the realm of energy storage, is likely to uncover new opportunities for this versatile fluorinated orthoester.

References

- 1. This compound | 58244-27-2 | Benchchem [benchchem.com]

- 2. This compound | C7H7F9O3 | CID 3685970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58244-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 58244-27-2 | 2123-3-24 | MDL MFCD04973415 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Spectroscopic Signature of Tris(2,2,2-trifluoroethyl)orthoformate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for Tris(2,2,2-trifluoroethyl)orthoformate, a fluorinated compound of significant interest in advanced materials and electrochemistry, particularly in the development of high-performance electrolytes for lithium-ion batteries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This compound, with the molecular formula C7H7F9O3 and a molecular weight of approximately 310.11 g/mol , possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.[1][2] Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its interactions in various chemical systems.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data (Expected)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH(O-)₃ | ~5.0 - 6.0 | Singlet (s) | N/A | 1H |

| -OCH₂CF₃ | ~4.0 - 4.5 | Quartet (q) | ~8-10 | 6H |

Table 2: ¹³C NMR Spectral Data (Expected)

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -C H(O-)₃ | ~110 - 120 | Singlet (s) | N/A |

| -OC H₂CF₃ | ~60 - 70 | Quartet (q) | ~35-40 |

| -C F₃ | ~120 - 130 | Quartet (q) | ~275-285 |

Table 3: ¹⁹F NMR Spectral Data (Expected)

| Fluorine | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CF₃ | ~-75 to -80 | Triplet (t) | ~8-10 |

Table 4: IR Spectral Data (Expected)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | ~2900 - 3000 | Medium |

| C-F stretch | ~1100 - 1300 | Strong |

| C-O stretch | ~1000 - 1150 | Strong |

Table 5: Mass Spectrometry Data (Expected)

| Ion | m/z (Expected) | Fragmentation Pathway |

| [M]+ | 310 | Molecular Ion |

| [M-OCH₂CF₃]+ | 211 | Loss of a trifluoroethoxy group |

| [CH(OCH₂CF₃)₂]+ | 211 | |

| [OCH₂CF₃]+ | 99 | Trifluoroethoxy cation |

| [CF₃]+ | 69 | Trifluoromethyl cation |

Experimental Protocols

The acquisition of high-quality spectral data is contingent on the utilization of appropriate experimental methodologies. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure adequate signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range for fluorinated organic compounds (e.g., -50 to -100 ppm).

-

Use a suitable fluorine-containing reference standard (e.g., CFCl₃) or an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed directly. Place a small drop of the sample between two KBr or NaCl plates to create a thin film.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC inlet.

-

-

Gas Chromatography (GC):

-

Use a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

-

Employ a temperature program that allows for the separation of the analyte from any impurities and the solvent. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

Mass Spectrometry (MS):

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-350).

-

The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 230°C and 280°C, respectively) to prevent condensation.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Unveiling the Thermal Properties of 2,2,2-Trifluoroethanol (TFEO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition characteristics of 2,2,2-Trifluoroethanol (TFEO), a versatile solvent increasingly utilized in pharmaceutical and organic synthesis. Understanding the thermal behavior of TFEO is paramount for ensuring safe handling, optimizing reaction conditions, and maintaining product purity. This document summarizes key thermal data, outlines relevant experimental methodologies, and provides visual representations of analytical workflows.

Thermal Stability and Decomposition Overview

2,2,2-Trifluoroethanol is a thermally stable compound under standard ambient and anticipated storage and handling conditions.[1] However, at elevated temperatures, it will undergo thermal decomposition. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[2][3][4]

Safety data sheets indicate that a specific decomposition temperature for TFEO is not always reported, with some sources stating it as "not relevant".[1] Instead, the auto-ignition temperature is provided as a critical safety parameter. This is the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Quantitative Thermal Data

The following table summarizes the key quantitative data related to the thermal properties of TFEO as reported in safety and chemical data sheets.

| Parameter | Value | Source |

| Auto-ignition Temperature | 450 °C | Carl ROTH SDS[1] |

| 480 °C | Fisher Scientific SDS[2][5] | |

| ~896 °F (~480 °C) | Sigma-Aldrich[6] | |

| Flash Point | 29 °C | Carl ROTH SDS[1], Fisher Scientific SDS[2] |

| 85 °F (~29.4 °C) | ChemicalBook[7] | |

| 30 °C (closed cup) | Sigma-Aldrich[6] | |

| Boiling Point | 73 - 77 °C | Carl ROTH SDS[1] |

| 77-80 °C | Sigma-Aldrich[6], ChemicalBook[7] | |

| Melting Point | -45 – -43.5 °C | Carl ROTH SDS[1] |

| -44 °C | Sigma-Aldrich[6], ChemicalBook[7] |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves using standard reference materials with known transition temperatures and mass losses.

-

Sample Preparation: A small, accurately weighed sample of TFEO (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina, platinum, or ceramic).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to provide an inert atmosphere.

-

The temperature program is set to heat the sample at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This can be used to determine transition temperatures such as melting, boiling, and glass transitions, as well as to study decomposition and oxidation.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: A small amount of TFEO (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The temperature program is set to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. For TFEO, an endothermic peak would be observed at its boiling point. Decomposition is typically observed as a complex series of exothermic or endothermic events at higher temperatures.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the TGA and DSC experimental protocols.

Caption: Workflow for Thermogravimetric Analysis (TGA) of TFEO.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of TFEO.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 6. 2,2,2-Trifluoroethanol ReagentPlus�, = 99 75-89-8 [sigmaaldrich.com]

- 7. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

The Role of Tris(2,2,2-trifluoroethyl)orthoformate in Lithium Salt Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) is a highly fluorinated organic compound with growing interest in the field of advanced battery technology. While its non-fluorinated counterpart, triethyl orthoformate, is a capable solvent for lithium salts, TFEO itself is generally considered a poor solvent for these salts. This guide provides a comprehensive overview of the solubility characteristics of lithium salts in TFEO, detailing the underlying chemical principles and exploring its primary application not as a primary solvent, but as a crucial co-solvent or diluent in advanced electrolyte formulations for high-performance lithium metal batteries.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of TFEO is essential to comprehending its interaction with lithium salts.

| Property | Value | Reference |

| Molecular Formula | C7H7F9O3 | [1] |

| Molecular Weight | 310.11 g/mol | [1] |

| Boiling Point | 144-146 °C | [2][3] |

| Density | 1.457 g/cm³ | [2] |

| Flash Point | 59.5 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Solubility of Lithium Salts in this compound

Direct quantitative data on the solubility of specific lithium salts in pure this compound is notably absent from the scientific literature. Research indicates that heavily fluorinated compounds like TFEO are poor solvents for lithium salts.[4][5] This is in stark contrast to its non-fluorinated analog, triethyl orthoformate, which can dissolve lithium salts to concentrations exceeding 1 M.[5]

The limited solubility is attributed to the strong electron-withdrawing effect of the fluorine atoms, which reduces the ability of the oxygen atoms in the orthoformate to coordinate with and solvate the lithium cations.

While TFEO is not an effective solvent on its own, it plays a critical role as a diluent in Localized High-Concentration Electrolytes (LHCEs).[6] In these formulations, a high concentration of a lithium salt is dissolved in a primary solvent, and TFEO is added as a non-solvating co-solvent. This approach helps to create a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for the safety and longevity of high-voltage lithium metal batteries.[6][7]

Experimental Protocol for Solubility Determination

A standardized protocol is crucial for accurately determining the solubility of lithium salts in novel solvents like TFEO. The following methodology, adapted from established practices for other organic solvents, can be employed.

Objective: To determine the saturation solubility of a given lithium salt in this compound at a specified temperature.

Materials and Equipment:

-

Lithium salt (e.g., LiFSI, LiPF6) of high purity, dried under vacuum.

-

This compound, high purity, with low water content.

-

Analytical balance.

-

Temperature-controlled shaker or incubator.

-

Centrifuge.

-

Inert atmosphere glovebox.

-

Volumetric flasks and pipettes.

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or similar analytical instrument for lithium ion concentration measurement.

Procedure:

-

Preparation of Saturated Solution:

-

Inside an inert atmosphere glovebox, add an excess amount of the dried lithium salt to a known volume or mass of TFEO in a sealed vial.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to rest at the set temperature for several hours to allow the undissolved salt to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant liquid using a pipette.

-

Dilute the extracted aliquot with a suitable solvent (e.g., deionized water) in a volumetric flask to a concentration within the calibrated range of the analytical instrument.

-

-

Concentration Analysis:

-

Determine the concentration of the lithium salt in the diluted sample using a calibrated analytical technique such as ICP-OES.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the lithium salt in the saturated TFEO solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mol/L or g/100g of solvent.

-

Role of TFEO in Localized High-Concentration Electrolytes (LHCEs)

The primary utility of TFEO in battery electrolytes is as a diluent in LHCEs. This concept is illustrated below.

In an LHCE, the lithium salt and the primary solvent form solvated clusters. The TFEO, being a poor solvent, remains largely outside of these clusters. At the electrode surface, the components of the electrolyte, including TFEO, contribute to the formation of a stable and protective SEI layer. This SEI layer is critical for preventing dendrite formation and improving the overall safety and cycle life of lithium metal batteries.

Conclusion

This compound is a key enabling component in the development of next-generation electrolytes for high-energy-density lithium metal batteries. While it is not an effective solvent for lithium salts on its own, its use as a diluent in localized high-concentration electrolytes allows for the formation of a robust solid electrolyte interphase. This technical guide has summarized the known properties of TFEO, provided a standardized protocol for solubility determination, and illustrated its critical role in advanced battery electrolyte formulations. Further research into the precise interactions between TFEO and various lithium salts within these complex electrolyte systems will be crucial for the continued advancement of energy storage technologies.

References

- 1. This compound | C7H7F9O3 | CID 3685970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS 58244-27-2 | 2123-3-24 | MDL MFCD04973415 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06228G [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 58244-27-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Tris(2,2,2-trifluoroethyl)orthoformate: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris(2,2,2-trifluoroethyl)orthoformate, a fluorinated organic compound with growing interest in materials science and organic synthesis. While its application in drug development is not yet established, its unique properties, stemming from the presence of multiple trifluoroethyl groups, warrant a detailed examination of its molecular structure, conformation, and reactivity. This document summarizes its synthesis, spectroscopic characterization, and potential, while also highlighting the current gaps in experimental data regarding its precise three-dimensional structure.

Introduction

This compound, with the chemical formula C₇H₇F₉O₃, is the orthoester of formic acid and 2,2,2-trifluoroethanol (B45653).[1][2] The introduction of nine fluorine atoms significantly influences its chemical and physical properties compared to its non-fluorinated analog, triethyl orthoformate.[3] These properties include enhanced thermal stability, and unique reactivity, making it a compound of interest for specialized applications. This guide aims to consolidate the available technical information on its molecular structure and conformation, providing a valuable resource for researchers in organic synthesis and materials science. While direct applications in drug development are not currently documented, the broader class of orthoesters and fluorinated compounds play significant roles in medicinal chemistry, for instance in the synthesis of heterocycles and as bioerodible polymers for drug delivery.[1][2][4][5]

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇F₉O₃ | [1][2] |

| Molecular Weight | 310.11 g/mol | [1] |

| IUPAC Name | 2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | [2] |

| CAS Number | 58244-27-2 | [1] |

| Appearance | Colorless to light yellow, clear liquid | [6] |

| Boiling Point | 144-146 °C | [7] |

| Density | 1.457 g/mL | [8] |

Synthesis

The most common and efficient method for the synthesis of this compound is through a transesterification reaction, also known as alcohol exchange.[3] This process involves the reaction of a simpler orthoformate, such as trimethyl orthoformate or triethyl orthoformate, with three equivalents of 2,2,2-trifluoroethanol.

The reaction is typically driven to completion by heating the mixture to facilitate the removal of the lower-boiling alcohol byproduct (methanol or ethanol), thereby shifting the equilibrium towards the formation of the desired product.[3]

Experimental Protocol: General Procedure for Transesterification

-

Reactants: A simple orthoester (e.g., triethyl orthoformate) and a stoichiometric excess of 2,2,2-trifluoroethanol.

-

Apparatus: A round-bottom flask equipped with a distillation head and a condenser.

-

Procedure: The orthoester and 2,2,2-trifluoroethanol are combined in the reaction flask. The mixture is heated to a temperature that allows for the selective distillation of the alcohol byproduct (e.g., ethanol, b.p. 78 °C). The reaction is monitored by observing the cessation of the byproduct distillation.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single quartet is expected for the methylene (B1212753) protons (CH₂) due to coupling with the three adjacent fluorine atoms.

-

¹³C NMR: Three distinct signals are anticipated: one for the central orthoformate carbon (CH), one for the methylene carbons (CH₂), and one for the trifluoromethyl carbons (CF₃). The signals for the CH₂ and CF₃ carbons would appear as quartets due to ¹J(C,F) and ²J(C,F) coupling, respectively. The strong electron-withdrawing effect of the fluorine atoms is expected to shift the methylene and trifluoromethyl carbon signals significantly downfield compared to their non-fluorinated analogs.[3]

-

¹⁹F NMR: A single triplet is expected for the nine equivalent fluorine atoms, resulting from coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-F and C-O bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference(s) |

| C-F Stretch | 1100 - 1300 | [3] |

| C-O Stretch | 1000 - 1200 | [3] |

| C-H Stretch | 2850 - 3000 | [3] |

Molecular Conformation

Detailed experimental or computational studies on the specific conformation of this compound are not extensively reported in the scientific literature. However, insights can be drawn from the general conformational preferences of orthoesters and the influence of the bulky and electron-withdrawing trifluoroethyl groups.

The central carbon atom is sp³ hybridized, leading to a tetrahedral arrangement of the three trifluoroethoxy groups and the hydrogen atom. The conformation of the molecule will be determined by the rotation around the C-O and O-CH₂ bonds. Steric hindrance between the three bulky trifluoroethyl groups is expected to play a significant role in dictating the most stable conformer(s). It is likely that the molecule adopts a conformation that minimizes these steric interactions, potentially a propeller-like arrangement.

Logical Relationship for Conformational Analysis

Applications and Reactivity

While the primary focus of recent research on this compound has been its application as an electrolyte additive in high-voltage lithium-ion batteries, it also exhibits reactivity relevant to organic synthesis.

-

Iminé Formation: It can serve as a reagent for the formation of imines through the condensation of amides or amines with carbonyl compounds.[9]

-

Derivatizing Agent: In analytical chemistry, it has been used to derivatize amino acids into N(O)-alkoxycarbonyl alkyl esters, which aids in their separation by gas chromatography.[9]

-

Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, breaking down into 2,2,2-trifluoroethanol and formic acid.[3]

The broader class of orthoesters is utilized in medicinal chemistry for the synthesis of various heterocyclic compounds, which are common scaffolds in drug molecules.[5] Furthermore, poly(ortho esters) have been extensively investigated as biodegradable polymers for controlled drug delivery applications.[2][4] Although this compound itself has not been specifically implicated in these applications, its fluorinated nature could offer unique properties for such systems. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability.[10][11]

Conclusion

This compound is a readily synthesizable compound with distinct spectroscopic features. While a detailed experimental and computational understanding of its molecular conformation is still lacking, its structural characteristics suggest a conformation governed by the steric and electronic effects of the three trifluoroethyl groups. Although its direct role in drug development is yet to be explored, the established utility of orthoesters and fluorinated compounds in medicinal chemistry suggests potential avenues for future research. Further investigation into its precise three-dimensional structure and reactivity could unlock new applications for this versatile molecule.

References

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 58244-27-2 | Benchchem [benchchem.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 58244-27-2 | TCI AMERICA [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CAS 58244-27-2 | 2123-3-24 | MDL MFCD04973415 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. 58244-27-2 | this compound [fluoromart.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmtech.com [pharmtech.com]

Electron-withdrawing effects of trifluoroethyl groups in orthoformates

A Technical Guide for Researchers in Organic Synthesis and Drug Development

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl group, in particular, offers a potent tool for modulating electronic properties without introducing excessive steric bulk. When appended to an orthoformate core, the resulting tris(2,2,2-trifluoroethyl) orthoformate (TFEO) exhibits profoundly altered reactivity compared to its non-fluorinated analogs. This guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoroethyl group in this context, offering researchers the data, protocols, and conceptual diagrams needed to harness its unique chemical properties.

The Inductive Effect: Re-engineering the Orthoformate Core

The primary influence of the three trifluoroethyl groups in TFEO is a powerful electron-withdrawing inductive effect (-I effect). The nine fluorine atoms pull electron density away from the central methine carbon through the sigma bonds. This effect significantly depletes the electron density at the reaction center, enhancing its electrophilic character.[1]

This heightened electrophilicity makes the central carbon in TFEO more susceptible to nucleophilic attack compared to non-fluorinated orthoformates like triethyl orthoformate (TEOF).[1] However, this same effect dramatically impacts the compound's stability towards hydrolysis, a key consideration for its application.

Caption: Inductive effect of ethyl vs. trifluoroethyl groups on the central carbon.

Quantitative Analysis: Spectroscopic and Kinetic Data

The electron-withdrawing nature of the trifluoroethyl groups is quantifiable through spectroscopic and kinetic data. A comparison of ¹³C NMR chemical shifts and hydrolysis rates reveals the stark electronic differences between standard alkyl orthoformates and their fluorinated counterparts.

Spectroscopic Evidence

The deshielding of the central carbon atom in orthoformates due to the inductive effect is directly observable in ¹³C NMR spectroscopy. While alkyl groups are electron-donating, the trifluoroethyl group is strongly electron-withdrawing, leading to a downfield shift of the central carbon's resonance.

| Compound | Substituent (R) | Central Carbon (HC(OR)₃) ¹³C Chemical Shift (ppm) |

| Triethyl Orthoformate | -CH₂CH₃ | ~112.5[1] |

| Tris(2,2,2-trifluoroethyl) Orthoformate | -CH₂CF₃ | Expected > 112.5 (Qualitatively downfield shifted) [1] |

Table 1: Comparative ¹³C NMR Data. The precise value for TFEO can vary with solvent, but a significant downfield shift from the triethyl analog is consistently observed due to the strong deshielding effect of the CF₃ groups.

Kinetic Stability: Resistance to Hydrolysis

Orthoester hydrolysis is typically acid-catalyzed. The stability of orthoformates is highly dependent on the electronic nature of their substituents. Electron-donating groups stabilize the carbocation intermediate formed during hydrolysis, accelerating the reaction. Conversely, electron-withdrawing groups destabilize this intermediate, significantly slowing the rate of hydrolysis. This makes TFEO remarkably stable towards acidic hydrolysis compared to its alkyl analogs.

| Compound | Substituent (R) | Uncatalyzed Hydrolysis Rate Constant (k_uncat) in s⁻¹ | Relative Stability |

| Triethyl Orthoformate | -CH₂CH₃ | 1.44 x 10⁻⁵[2] | Low |

| Triisopropyl Orthoformate | -CH(CH₃)₂ | 4.34 x 10⁻⁶[2] | Medium |

| Tris(2,2,2-trifluoroethyl) Orthoformate | -CH₂CF₃ | Significantly lower than alkyl analogs | Very High |

Table 2: Comparative Hydrolysis Rates. Orthoesters with electron-deficient groups are extremely inert to hydrolysis.[3] This property makes TFEO an excellent reagent for reactions where water is a byproduct, as it will not readily hydrolyze under neutral or slightly acidic conditions.

Experimental Protocols

Synthesis of Tris(2,2,2-trifluoroethyl) Orthoformate (TFEO)

The most common and efficient method for synthesizing TFEO is via a transesterification (alcohol exchange) reaction. This involves reacting a simpler, commercially available orthoformate with an excess of 2,2,2-trifluoroethanol.

Caption: General synthesis workflow for TFEO via transesterification.

Detailed Methodology: [1]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a fractional distillation column, a condenser, and a receiving flask is assembled. The apparatus should be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents:

-

Triethyl orthoformate (1.0 eq)

-

2,2,2-Trifluoroethanol (≥ 3.0 eq)

-

p-Toluenesulfonic acid (catalytic amount, ~0.1 mol%)

-

-

Procedure: a. Charge the round-bottom flask with triethyl orthoformate, 2,2,2-trifluoroethanol, and the acid catalyst. b. Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) generated during the exchange will begin to distill. c. Monitor the temperature at the head of the distillation column. The reaction is driven to completion by the continuous removal of ethanol. d. Once all the ethanol has been removed (indicated by a rise in the distillation head temperature), the reaction is complete.

-

Purification: a. Cool the reaction mixture to room temperature. b. Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. c. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Filter off the drying agent and purify the resulting liquid by fractional distillation under reduced pressure to yield pure tris(2,2,2-trifluoroethyl) orthoformate.

Mechanism and Applications

Mechanism of Acid-Catalyzed Hydrolysis

While TFEO is highly resistant to hydrolysis, the general A-1 mechanism for acid-catalyzed orthoester hydrolysis illustrates why electron-withdrawing groups confer such stability. The rate-limiting step is the formation of a resonance-stabilized dialkoxycarbenium ion.

Caption: Acid-catalyzed hydrolysis of an orthoformate (A-1 Mechanism).

Key Applications in Drug Development and Synthesis

The unique properties of TFEO make it a valuable reagent in specialized applications.

-

Dehydrating Agent: Due to its high stability and reactivity towards water under specific conditions (e.g., driving equilibrium), TFEO is an excellent dehydrating agent.[1] It is particularly useful in condensation reactions like imine or enamine formation, where the removal of water is critical to achieving high yields. TFEO consumes the water generated, shifting the reaction equilibrium toward the product.[1]

-

Esterification Reactions: TFEO can promote the formation of esters from carboxylic acids and alcohols, acting as both a reagent and a water scavenger.[1]

-

Precursor for Fluorinated Moieties: In drug development, the controlled introduction of fluorinated groups is crucial for tuning properties like metabolic stability and binding affinity. TFEO can serve as a building block for more complex fluorinated molecules.

-

Electrolyte Additive: The high concentration of fluorine and electrochemical stability has led to research into TFEO as an additive for electrolytes in high-performance lithium-ion batteries.[4]

References

- 1. Tris(2,2,2-trifluoroethyl)orthoformate | 58244-27-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 58244-27-2 | this compound [fluoromart.com]

Unveiling the Genesis of Fluorinated Orthoformates: A Technical Guide to Early Studies and Discovery

For Immediate Release

A comprehensive technical guide detailing the early studies and discovery of fluorinated orthoformates is now available for researchers, scientists, and professionals in drug development. This whitepaper delves into the foundational synthesis methodologies, presenting key quantitative data, detailed experimental protocols, and visualizations of the chemical processes that marked the inception of this important class of compounds.

The guide focuses on two pivotal early methods: the transesterification of hydrocarbon orthoformates with fluorinated alcohols and the innovative aerosol direct fluorination technique. While the exact genesis of the transesterification approach for synthesizing fluorinated orthoformates remains somewhat nebulous in the pre-1980s literature, the work of J. L. Adcock and M. L. Robin in the mid-1980s on aerosol direct fluorination represents a significant, well-documented advancement in the field.

A Tale of Two Methodologies

The synthesis of fluorinated orthoformates in the early days was primarily driven by two distinct approaches. The first, a transesterification reaction, involves the exchange of alkoxy groups of a simple orthoformate with fluorinated alcohols. A notable example is the synthesis of tris(2,2,2-trifluoroethyl) orthoformate from trimethyl orthoformate and 2,2,2-trifluoroethanol. This method, while considered a common and established route, lacks a definitive seminal publication from the early era of organofluorine chemistry, suggesting it may have evolved from general esterification principles.

The second key methodology, aerosol direct fluorination, was pioneered by Adcock and Robin. This technique offered a novel way to produce perfluorinated orthoformates by directly reacting hydrocarbon orthoesters with elemental fluorine in the gas phase. Their 1984 technical report provides a foundational reference for this process.

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data extracted from early publications on the synthesis of fluorinated orthoformates.

Table 1: Synthesis of Tris(2,2,2-trifluoroethyl) Orthoformate via Transesterification

| Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Trimethyl orthoformate, 2,2,2-Trifluoroethanol | Acid Catalyst | Not Specified in Early Literature | Not Specified in Early Literature | General Knowledge |

Table 2: Synthesis of Perfluorinated Orthoformates via Aerosol Direct Fluorination[1]

| Substrate | Product | Yield (%) | Purity (%) |

| Tetramethyl Orthocarbonate | F-Trimethyl Orthoformate | 19.2 | Not Specified |

| Tetramethyl Orthocarbonate | F-Tetramethyl Orthocarbonate | 8 | Not Specified |

| Ethylene Orthocarbonate | F-Ethylene Orthocarbonate | 17 | 98 |

Experimental Protocols

This section provides a detailed look at the methodologies employed in these early groundbreaking studies.

Protocol 1: Transesterification of Trimethyl Orthoformate

While a specific early protocol is not available in the searched literature, a general procedure based on established chemical principles would involve the following steps:

-

Reaction Setup: A reaction flask equipped with a distillation head is charged with trimethyl orthoformate and an excess of 2,2,2-trifluoroethanol. A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is added.

-

Reaction Execution: The mixture is heated to allow for the transesterification to occur. The lower-boiling methanol (B129727) byproduct is continuously removed by distillation to drive the equilibrium towards the formation of the desired tris(2,2,2-trifluoroethyl) orthoformate.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is neutralized. The crude product is then purified by fractional distillation under reduced pressure to isolate the high-boiling fluorinated orthoformate.

Protocol 2: Aerosol Direct Fluorination of Tetramethyl Orthocarbonate[1]

This protocol is based on the work of Adcock and Robin (1984):

-

Aerosol Generation: An aerosol of tetramethyl orthocarbonate is generated by passing a carrier gas (helium) through the liquid substrate.

-

Fluorination Reaction: The aerosol is then introduced into a reactor where it is mixed with a stream of elemental fluorine diluted with an inert gas (e.g., helium or nitrogen). The reaction is carried out under low acidity conditions to prevent decomposition of the acid-sensitive orthoformate.

-

Product Collection: The product stream exiting the reactor is passed through a series of cold traps to condense the fluorinated products and unreacted starting material.

-

Purification: The collected crude product is then purified by fractional distillation or gas chromatography to isolate the F-trimethyl orthoformate and F-tetramethyl orthocarbonate.

Visualizing the Pathways

The logical workflows for these early synthesis methods are depicted in the following diagrams.

Caption: Transesterification pathway for fluorinated orthoformate synthesis.

Caption: Workflow for aerosol direct fluorination of orthoesters.

This guide provides a foundational understanding of the early discoveries in fluorinated orthoformate chemistry, offering valuable insights for today's researchers in their pursuit of novel fluorinated molecules with applications in pharmaceuticals and materials science.

References

A Comprehensive Technical Guide to the Safe Handling of Tris(2,2,2-trifluoroethyl)orthoformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Tris(2,2,2-trifluoroethyl)orthoformate (CAS No. 58244-27-2). The information is compiled to ensure the safe use of this compound in laboratory and research settings, with a focus on quantitative data, detailed experimental protocols, and clear visual aids for understanding its reactivity and handling workflows.

Chemical and Physical Properties

This compound is a fluorinated organic compound with applications in organic synthesis and as an electrolyte additive in lithium-ion batteries.[1][2][3] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C7H7F9O3 | [1][4][5][6][7] |

| Molecular Weight | 310.11 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow, clear liquid | [8] |

| Boiling Point | 144-146 °C | [1][4][6] |

| Density | 1.457 g/mL at 20 °C | [1][4][6] |

| Flash Point | 59.5 °C - 60 °C | [1][6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] Susceptible to hydrolysis in the presence of water.[9] | |

| Storage Temperature | Store in a freezer under -20°C, in a dry, inert atmosphere.[10] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4][5][11] It may also cause respiratory irritation.[4][11]

| Hazard Class | GHS Classification | Source(s) |

| Flammable liquids | Category 3 | [4][5] |

| Skin corrosion/irritation | Category 2 | [4][5] |

| Serious eye damage/eye irritation | Category 2A | [4][5] |

| Specific target organ toxicity – Single exposure | Category 3 (Respiratory tract irritation) | [4][5] |

Hazard Statements:

Reactivity and Decomposition

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the nine fluorine atoms, which enhances the electrophilic character of the central carbon atom.[9] This makes it susceptible to nucleophilic attack.[9]

A key reaction is its hydrolysis in the presence of water, which leads to the formation of 2,2,2-trifluoroethanol (B45653) and formic acid.[9]

Caption: Hydrolysis of this compound.

The compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4] Upon combustion, it may emit toxic and irritating fumes.[11]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to ensure safety.

Caption: Required Personal Protective Equipment.

-

Eye and Face Protection : Chemical goggles or safety glasses and a face shield are required.[4]

-

Hand Protection : Wear protective gloves.[4]

-

Skin and Body Protection : Wear suitable protective clothing and safety shoes.[4]

-

Respiratory Protection : If ventilation is inadequate, wear respiratory protection.[4]

Handling and Storage

Handling:

-

Read and understand all safety precautions before handling.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

-

Use non-sparking tools and explosion-proof equipment.[4][11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][11]

-

Handle empty containers with care as they may contain flammable residual vapors.[4][11]

Storage:

-

Keep the container tightly closed when not in use.[4]

-

This compound is moisture-sensitive; store under an inert gas.[4]

-

Store away from incompatible materials.[11]

Spill Management and Waste Disposal

Spill Management:

-

For non-emergency personnel, evacuate the area and only allow qualified personnel with suitable protective equipment to intervene.[4]

-

For emergency responders, do not take action without suitable protective equipment.[4]

-

For minor spills, absorb with a non-combustible absorbent material like vermiculite.[11] Collect the residue in a container for flammable waste.[11]

-

For major spills, dike the area for recovery or absorb with appropriate material.[4] Use explosion-proof equipment for cleanup.[4]

-

Ventilate the area of the spill.[4]

-

Avoid release into the environment.[4]

Waste Disposal:

-

Dispose of waste in accordance with regulations for halogenated solvents.[9]

First Aid Measures

General Advice:

-

In case of an accident or if you feel unwell, seek medical advice immediately.

If Inhaled:

-

Move the person to fresh air.[12]

-

If breathing is difficult, give oxygen.[12]

-

If not breathing, give artificial respiration.[12]

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Rinse the skin with water or shower.

-

If skin irritation occurs, seek medical attention.[11]

In Case of Eye Contact:

-

Rinse cautiously with water for several minutes.[13]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[13]

-

If eye irritation persists, get medical advice or attention.[13]

If Swallowed:

-

Rinse mouth with water.[12]

-

Do not induce vomiting.[12]

-

Never give anything by mouth to an unconscious person.[12]

-

Call a poison control center or doctor immediately.[12]

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling the compound.

This guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information. Adherence to these protocols is essential for the safe and effective use of this compound in a research environment.

References

- 1. lookchem.com [lookchem.com]

- 2. 58244-27-2 | this compound [fluoromart.com]

- 3. This compound | 58244-27-2 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | C7H7F9O3 | CID 3685970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 58244-27-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 58244-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 58244-27-2 | Benchchem [benchchem.com]

- 10. 58244-27-2|this compound|BLD Pharm [bldpharm.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for Tris(2,2,2-trifluoroethyl)orthoformate (TTFEO) as a Lithium Battery Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(2,2,2-trifluoroethyl)orthoformate (TTFEO) as an advanced electrolyte additive for enhancing the performance and safety of lithium-ion and lithium metal batteries. Detailed experimental protocols are included to facilitate the replication and further investigation of its properties.

Application Notes

This compound (CAS: 58244-27-2), a fluorinated orthoformate, has emerged as a critical component in the development of high-performance electrolytes for next-generation lithium batteries.[1] Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, a critical factor in improving battery longevity and safety, particularly in high-voltage systems.[1]

Key Benefits:

-

Enhanced Interfacial Stability: TTFEO plays a crucial role in the formation of a stable SEI on the lithium metal anode. This protective layer is vital for preventing the continuous decomposition of the electrolyte and suppressing the formation of lithium dendrites, which are major obstacles to the safety and longevity of lithium metal batteries.[1] In high-voltage applications, TTFEO also contributes to the formation of a stable cathode electrolyte interphase (CEI) on nickel-rich cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), preventing detrimental side reactions at the cathode surface.[1][2]

-

Improved High-Voltage Performance: The high oxidation stability of TTFEO, exceeding 5 volts versus Li/Li⁺, makes it an ideal additive for high-voltage battery systems.[1] Studies have demonstrated that electrolytes containing TTFEO can significantly prolong the cycle life of Li||NMC811 batteries, a promising cathode for high-energy-density applications.[1][2]

-

Enhanced Safety: The presence of strong C-F bonds in the TTFEO molecule imparts flame-retardant characteristics to the electrolyte, improving the overall safety of the battery.[1] Its high boiling point of 145 °C may also enable battery operation at elevated temperatures.[3]

-

Utility in Localized High-Concentration Electrolytes (LHCEs): TTFEO is effectively used as a diluent in localized high-concentration electrolytes. In these formulations, it helps to create a unique solvation structure that facilitates lithium-ion transport while maintaining low bulk viscosity.[1][4] A prototypical LHCE formulation is LiFSI-1.2DME-2TFEO.[4]

Data Presentation

The following tables summarize the quantitative data on the performance of lithium metal batteries utilizing TTFEO-based electrolytes.